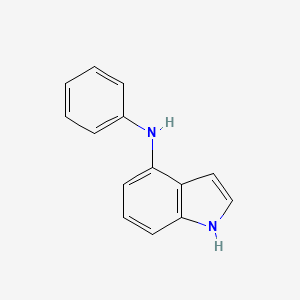

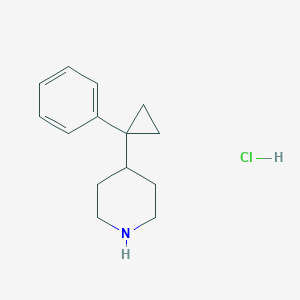

N-phenyl-1H-indol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-1H-indol-4-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . An interesting alternative to the oxidative enamine cyclization approach involves the formation of a C–N bond rather than a C–C bond .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique

Alzheimer's Disease Research :

- N-phenyl-1H-indol-4-amine derivatives have been evaluated for their potential in treating Alzheimer's disease. For instance, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs showed promise based on biological evaluations, including cholinomimetic properties and enhancement of adrenergic mechanisms (Klein et al., 1996).

Antimitotic Agents in Cancer Research :

- Research into N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261) highlighted its role as a potent antimitotic agent. This compound demonstrated efficacy in cell viability, cell proliferation assays, and inhibited growth in a human non-small-cell lung tumor model (Shetty et al., 2011).

Chemical Synthesis and Structural Analysis :

- Studies on 2-phenyl-1H-indole have provided insights into the reactivity of radical cations and neutral radicals, contributing to a broader understanding of chemical reactions under anodic oxidation (Greci et al., 2000).

- Novel methoxy and hydroxy derivatives of 2-phenyl-1H-benz[g]indoles have been synthesized, offering potential pathways for new chemical entities (Ferlin et al., 1989).

Drug Development :

- The synthesis of new derivatives of 1-(phenylsulfonyl)indole has contributed to advancements in drug development and molecular structural analysis (Mannes et al., 2017).

Catalysis and Organic Synthesis :

- Organoselenium-catalyzed synthesis of indoles through intramolecular C–H amination has been developed, demonstrating a new and efficient route for synthesizing indoles (Zhang et al., 2015).

- Enantioselective synthesis of 2-phenyl-4,5,6,7-tetra-hydro-1H-indoles with chiral substituents at the nitrogen atom has been achieved, contributing to the field of asymmetric synthesis (Andreev et al., 2012).

Solubility Studies :

- The solubility of 2-phenyl-1H-indole in various organic solvents has been measured, providing valuable data for chemical processes and pharmaceutical formulations (Liu et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-phenyl-1H-indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTHHWMNWFCZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)